(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring an isopropylamino substituent at the 3-position of the pyrrolidine ring and a benzyl ester group at the 1-position. The stereochemistry at the 3-position (S-configuration) may influence its biological activity and binding affinity to target proteins.
Properties
IUPAC Name |
benzyl (3S)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)16-14-8-9-17(10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXGPAHGAGNFQY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in anhydrous conditions, often in solvents like dichloromethane or tetrahydrofuran, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solutions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or other nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid and benzyl alcohol.
Reduction: (S)-3-Isopropylamino-pyrrolidine-1-methanol.
Substitution: Corresponding amides or other substituted products.
Scientific Research Applications
The compound (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester , with CAS Number 2007924-91-4, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will delve into its applications, supported by data tables and documented case studies.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceutical agents. Its structure allows for modulation of neurotransmitter systems, particularly in the context of neurological disorders.
Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound can act as inhibitors or modulators of specific receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. For instance, studies have shown that compounds with similar structures exhibit selective inhibition of serotonin reuptake, which could lead to the development of new antidepressants.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating novel compounds with desired biological activities.
Table: Synthetic Pathways
| Reaction Type | Description | Outcome |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Formation of substituted pyrrolidines |
| Hydrolysis | Reaction with water under acidic conditions | Release of carboxylic acid |
| Esterification | Reaction with alcohols | Formation of new esters |
Material Science
Emerging research suggests that this compound can be utilized in material science, particularly in creating polymers with enhanced properties. Its functional groups allow for integration into polymer matrices, potentially improving mechanical strength and thermal stability.
Case Study: Polymer Enhancement
A study demonstrated the incorporation of this compound into polyamide matrices, resulting in improved tensile strength and flexibility compared to traditional polyamides. This application could lead to advancements in manufacturing materials for automotive or aerospace industries.
Mechanism of Action
The mechanism of action of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The isopropylamino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzyl ester moiety may enhance membrane permeability .
Comparison with Similar Compounds
Structural Analogs from Evidence
The following compounds share the pyrrolidine-1-carboxylic acid benzyl ester scaffold but differ in substituents at the 3-position. Key differences in molecular properties are highlighted:
Key Findings and Analysis
Substituent Effects on Physicochemical Properties
- Hydrophobicity (LogP): The carboxymethyl-cyclopropyl-amino substituent in and reduces hydrophobicity (XLogP3 = -0.1), likely due to polar functional groups. In contrast, bromo () and chloro () substituents increase hydrophobicity but lack experimental LogP data.
- Steric Effects: The carboxymethyl-cyclopropyl-amino group introduces steric bulk and rotatable bonds (7–8), which may affect conformational flexibility and binding kinetics compared to smaller substituents like bromo or chloro vs. .
Stereochemical Considerations
- The (S)-configuration in , and contrasts with the (R)-configuration in . Chirality influences enantioselective interactions, as seen in drug-receptor binding. For example, (S)-3-Bromo derivatives () may exhibit distinct pharmacological profiles compared to (R)-3-Chloro analogs ().
Biological Activity
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with significant potential in pharmacology due to its unique structural characteristics. This article delves into its biological activity, exploring its mechanisms, pharmacological properties, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 262.35 g/mol. Its structure features a pyrrolidine ring substituted with an isopropylamino group and a benzyl ester functional group, which are essential for its biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : The isopropylamino group may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.
- Antioxidant Activity : It has the potential to neutralize free radicals, thus providing protective effects against oxidative stress.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Studies suggest that it could provide protective effects against neurodegenerative diseases by enhancing neuronal survival and function.
3. Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Research Findings and Case Studies
Recent studies have highlighted the pharmacological potential of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of certain enzyme activities at low micromolar concentrations, indicating its potential as a therapeutic agent.
- Quantitative Structure-Activity Relationship (QSAR) Models : These models have been employed to predict the efficacy of structural modifications on the compound’s biological activity, suggesting that specific alterations could enhance its interaction with biological targets.
Data Table: Biological Activity Overview
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antioxidant Activity | Neutralizes free radicals | Cancer prevention, neuroprotection |
| Neuroprotective Effects | Enhances neuronal survival | Treatment of neurodegenerative diseases |
| Antimicrobial Properties | Exhibits activity against pathogens | Development of new antibiotics |
Q & A
Q. What are the optimal synthetic routes for (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via carbamate protection strategies. For example, benzyl esters are commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect amines. The pyrrolidine scaffold may be functionalized via nucleophilic substitution or reductive amination. A key step involves activating intermediates with carbonyl diimidazole (CDI) for coupling reactions, as demonstrated in benzyl ester-protected isostatine synthesis . Stereochemical control during amination can be achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR will show characteristic benzyl ester protons (δ ~5.1–5.3 ppm, singlet for CH₂Ph) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). The isopropylamino group exhibits a septet (δ ~2.7–3.0 ppm) for the CH group and doublets for methyl groups.
- IR : Stretching frequencies for the ester carbonyl (C=O, ~1720 cm⁻¹) and carbamate (N–C=O, ~1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ ions).
Q. What are the stability considerations for the benzyl ester group under varying pH conditions?
- Methodological Answer : Benzyl esters are labile under strongly acidic or basic conditions. For example, in alkaline environments (pH >10), hydrolysis releases the carboxylic acid and benzyl alcohol. Stability studies should monitor degradation via HPLC or TLC. Adjusting reaction pH to mildly acidic (pH 4–6) minimizes hydrolysis while enabling coupling reactions, as shown in DHPGAC synthesis studies .
Advanced Research Questions
Q. How does pH influence competing reactions during benzyl ester bond formation?
- Methodological Answer : At pH 4, benzyl ester formation is favored due to protonation of carboxyl groups, enhancing nucleophilic attack by benzyl alcohol derivatives. At neutral pH (6–7), competing reactions with amines (e.g., protein amino groups) dominate, reducing ester yield. This is attributed to the higher reactivity of amines (pKa ~8–10) under neutral conditions, as observed in DHPGAC synthesis . Researchers should optimize pH using buffers (e.g., citrate for pH 4, phosphate for pH 7) and quantify ester content via ion chromatography post-alkali treatment .
Q. What strategies preserve stereochemical integrity during isopropylamino-pyrrolidine functionalization?
- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example, using (S)-configured starting materials (e.g., L-amino acid derivatives) ensures retention of stereochemistry. Enzymatic methods (e.g., lipases for esterification) or chiral catalysts (e.g., BINAP-Ru complexes) can enhance enantioselectivity. Monitoring optical rotation or chiral HPLC validates stereopurity .
Q. How can contradictions in benzyl ester yield data under varying reaction conditions be resolved?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., esterification vs. amidation). Use kinetic studies (e.g., time-resolved NMR or quenching experiments) to identify dominant pathways. For instance, elemental analysis of nitrogen content in DHPGAC confirmed increased protein incorporation at neutral pH, explaining reduced ester yields . Statistical tools (e.g., DOE) can isolate variables like temperature, pH, and reagent stoichiometry.
Q. What role does the benzyl ester play in prodrug or protecting group strategies?
- Methodological Answer : Benzyl esters act as transient protecting groups for carboxylic acids, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C). In prodrug design, the ester enhances lipophilicity for cellular uptake, with enzymatic cleavage (e.g., esterases) releasing the active drug. This approach is validated in peptide synthesis and antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
